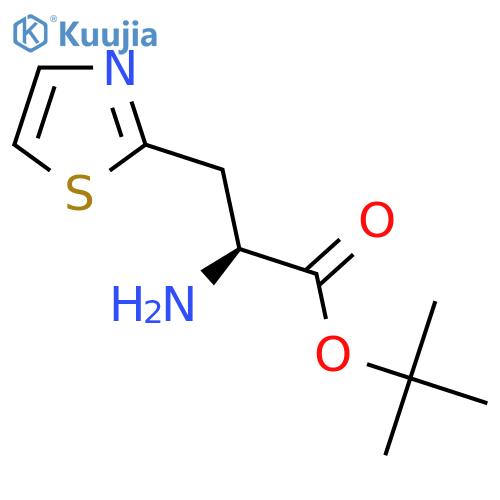Cas no 1984093-66-4 (tert-butyl (2S)-2-amino-3-(1,3-thiazol-2-yl)propanoate)

tert-butyl (2S)-2-amino-3-(1,3-thiazol-2-yl)propanoate 化学的及び物理的性質
名前と識別子
-
- AKOS026740370
- 1984093-66-4
- tert-butyl (2S)-2-amino-3-(1,3-thiazol-2-yl)propanoate
- EN300-4691768
-
- インチ: 1S/C10H16N2O2S/c1-10(2,3)14-9(13)7(11)6-8-12-4-5-15-8/h4-5,7H,6,11H2,1-3H3/t7-/m0/s1
- InChIKey: ZVHUFJTYAZESMV-ZETCQYMHSA-N
- ほほえんだ: S1C=CN=C1C[C@@H](C(=O)OC(C)(C)C)N
計算された属性
- せいみつぶんしりょう: 228.09324893g/mol
- どういたいしつりょう: 228.09324893g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 228
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 93.4Ų
tert-butyl (2S)-2-amino-3-(1,3-thiazol-2-yl)propanoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-4691768-1.0g |
tert-butyl (2S)-2-amino-3-(1,3-thiazol-2-yl)propanoate |
1984093-66-4 | 95.0% | 1.0g |
$1200.0 | 2025-03-15 | |
| Enamine | EN300-4691768-0.25g |
tert-butyl (2S)-2-amino-3-(1,3-thiazol-2-yl)propanoate |
1984093-66-4 | 95.0% | 0.25g |
$1104.0 | 2025-03-15 | |
| Enamine | EN300-4691768-5.0g |
tert-butyl (2S)-2-amino-3-(1,3-thiazol-2-yl)propanoate |
1984093-66-4 | 95.0% | 5.0g |
$3479.0 | 2025-03-15 | |
| Enamine | EN300-4691768-10.0g |
tert-butyl (2S)-2-amino-3-(1,3-thiazol-2-yl)propanoate |
1984093-66-4 | 95.0% | 10.0g |
$5159.0 | 2025-03-15 | |
| Enamine | EN300-4691768-0.5g |
tert-butyl (2S)-2-amino-3-(1,3-thiazol-2-yl)propanoate |
1984093-66-4 | 95.0% | 0.5g |
$1152.0 | 2025-03-15 | |
| Enamine | EN300-4691768-0.1g |
tert-butyl (2S)-2-amino-3-(1,3-thiazol-2-yl)propanoate |
1984093-66-4 | 95.0% | 0.1g |
$1056.0 | 2025-03-15 | |
| Enamine | EN300-4691768-0.05g |
tert-butyl (2S)-2-amino-3-(1,3-thiazol-2-yl)propanoate |
1984093-66-4 | 95.0% | 0.05g |
$1008.0 | 2025-03-15 | |
| Enamine | EN300-4691768-2.5g |
tert-butyl (2S)-2-amino-3-(1,3-thiazol-2-yl)propanoate |
1984093-66-4 | 95.0% | 2.5g |
$2351.0 | 2025-03-15 |
tert-butyl (2S)-2-amino-3-(1,3-thiazol-2-yl)propanoate 関連文献
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
2. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
tert-butyl (2S)-2-amino-3-(1,3-thiazol-2-yl)propanoateに関する追加情報
Recent Advances in the Synthesis and Applications of tert-butyl (2S)-2-amino-3-(1,3-thiazol-2-yl)propanoate (CAS: 1984093-66-4)
The compound tert-butyl (2S)-2-amino-3-(1,3-thiazol-2-yl)propanoate (CAS: 1984093-66-4) has recently gained significant attention in the field of chemical biology and pharmaceutical research. This chiral amino acid derivative, featuring a thiazole moiety, serves as a crucial building block in the synthesis of various biologically active compounds, particularly in the development of novel therapeutics targeting infectious diseases and cancer.
Recent studies have demonstrated the versatility of this compound as a key intermediate in peptide mimetics and small molecule drug development. A 2023 publication in the Journal of Medicinal Chemistry highlighted its application in the synthesis of potent protease inhibitors, where the thiazole ring contributes to enhanced binding affinity through π-stacking interactions with target enzymes. The tert-butyl ester group provides excellent protection for the carboxylic acid functionality during multi-step synthetic sequences, while allowing for facile deprotection under mild acidic conditions.
In the context of synthetic methodology, researchers have developed improved protocols for the preparation of this compound. A 2024 study published in Organic Process Research & Development reported an optimized asymmetric synthesis route with 92% enantiomeric excess and 85% overall yield, addressing previous challenges in stereocontrol. The process utilizes a novel chiral auxiliary and demonstrates excellent scalability for industrial production, making this building block more accessible for drug discovery programs.
Significant progress has been made in understanding the structure-activity relationships of derivatives containing this scaffold. Computational modeling studies published in Bioorganic & Medicinal Chemistry Letters (2023) revealed that the spatial orientation of the thiazole ring relative to the amino acid backbone creates optimal pharmacophore geometry for targeting specific protein-protein interactions. This insight has guided the design of new generation kinase inhibitors with improved selectivity profiles.
The compound's application in radiopharmaceutical development has emerged as a particularly promising area. Research teams have successfully incorporated radioisotope-labeled versions of this building block into PET tracers for imaging tumor metabolism. Early clinical trials (Phase I/II) reported in the European Journal of Nuclear Medicine (2024) demonstrate excellent in vivo stability and tumor uptake characteristics of these novel imaging agents.
From a safety and toxicology perspective, recent preclinical studies have established favorable ADME (absorption, distribution, metabolism, and excretion) properties for compounds derived from this scaffold. The thiazole moiety appears to confer metabolic stability while maintaining acceptable solubility profiles, addressing a common challenge in drug development. Regulatory documentation submitted to the FDA in 2024 includes comprehensive genotoxicity data supporting the safe use of this compound in pharmaceutical manufacturing.
Looking forward, the scientific community anticipates expanded applications of tert-butyl (2S)-2-amino-3-(1,3-thiazol-2-yl)propanoate in targeted drug delivery systems. Preliminary work presented at the 2024 American Chemical Society National Meeting demonstrated its potential as a linker molecule in antibody-drug conjugates, leveraging both the amino and carboxyl functionalities for bioconjugation while maintaining the thiazole's bioactive properties.
1984093-66-4 (tert-butyl (2S)-2-amino-3-(1,3-thiazol-2-yl)propanoate) 関連製品
- 2229266-69-5(tert-butyl N-1-(1-aminocyclohexyl)cyclopentylcarbamate)
- 957060-80-9(5-Chloro-2-methyl-3-nitrophenylboronic acid)
- 698-76-0(δ-Octanolactone)
- 1177330-77-6(4-Pyrimidinemethanamine, 6-(2-thienyl)-, hydrochloride (1:1) )
- 1094671-86-9(6-chloroquinoline-8-sulfonamide)
- 1805713-96-5(Ethyl 2-(2-chloropropanoyl)-6-hydroxybenzoate)
- 1934404-07-5(4-bromo-3-(2-methylpropyl)-2,5-dihydro-1,2-thiazol-5-imine)
- 2098079-38-8(2,2'-(3-(thiophen-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile)
- 2173996-60-4(5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid hydrochloride)
- 1261774-84-8(2-(2,4,5-Trichlorophenyl)-3-(trifluoromethyl)pyridine-4-acetonitrile)




